molecular formula C10H11NO3 B7906293 (+/-)-2-Methyl-3-oxo-6-hydroxymethyl-3,4-dihydro-2h-1,4-benzoxazine

(+/-)-2-Methyl-3-oxo-6-hydroxymethyl-3,4-dihydro-2h-1,4-benzoxazine

Cat. No. B7906293
M. Wt: 193.20 g/mol
InChI Key: OCJFWGIUBLTWQK-UHFFFAOYSA-N
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Patent
US06365736B1

Procedure details

10.3 g (46.6 mmol) of (±)-2-methyl-3-oxo-6-(methoxycarbonyl)-3,4-dihydro-2H-1,4-benzoxazine is dissolved in 164 ml of tetrahydrofuran. After 330 ml of toluene is added, the solution is cooled to −15° C. At this temperature, 144.2 ml of a 20% DIBAH solution in toluene is added in drops within 30 minutes. A color change from yellow to orange takes place. After 45 minutes of stirring at −15° C., 31 ml of isopropanol is added in drops at this temperature, and 68 ml of water is added in drops at 0° C. After 2½ hours of vigorous stirring at room temperature, the precipitate that is produced is suctioned off, washed with tetrahydrofuran, and the filtrate is spun in. The residue is chromatographed on silica gel (mobile solvent: methylene chloride/ethanol).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
164 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
31 mL
Type
reactant
Reaction Step Three
Name
Quantity
68 mL
Type
reactant
Reaction Step Three
Quantity
330 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:7](=[O:8])[NH:6][C:5]2[CH:9]=[C:10]([C:13](OC)=[O:14])[CH:11]=[CH:12][C:4]=2[O:3]1.CC(C[AlH]CC(C)C)C.C(O)(C)C.O>O1CCCC1.C1(C)C=CC=CC=1>[CH3:1][CH:2]1[C:7](=[O:8])[NH:6][C:5]2[CH:9]=[C:10]([CH2:13][OH:14])[CH:11]=[CH:12][C:4]=2[O:3]1

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
CC1OC2=C(NC1=O)C=C(C=C2)C(=O)OC
Name
Quantity
164 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
31 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
68 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
330 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
After 45 minutes of stirring at −15° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added in drops at 0° C
STIRRING
Type
STIRRING
Details
After 2½ hours of vigorous stirring at room temperature
CUSTOM
Type
CUSTOM
Details
the precipitate that is produced
WASH
Type
WASH
Details
washed with tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel (mobile solvent: methylene chloride/ethanol)

Outcomes

Product
Details
Reaction Time
45 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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